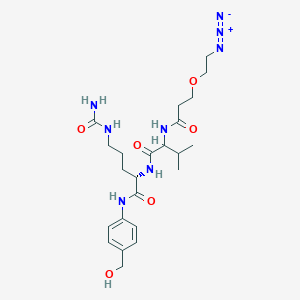
Azide-PEG1-Val-Cit-PABC-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azide-PEG1-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and a polyethylene glycol (PEG) unit, which enhances its solubility in aqueous solutions. The Val-Cit-PABC moiety is a peptide-based linker that is specifically cleaved by cathepsin B, an enzyme found in lysosomes. This specificity allows for the targeted release of the drug payload within the cell, making it a valuable tool in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azide-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically begins with the preparation of the PEG unit, followed by the introduction of the azide group. The Val-Cit-PABC moiety is then attached through peptide coupling reactions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is typically produced in batch processes, with each batch undergoing rigorous testing to confirm its chemical structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Azide-PEG1-Val-Cit-PABC-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group
Common Reagents and Conditions
CuAAC: Common reagents include copper sulfate and sodium ascorbate, with the reaction typically carried out in an aqueous solvent at room temperature
SPAAC: This reaction uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including bioconjugation and drug delivery .
Applications De Recherche Scientifique
Azide-PEG1-Val-Cit-PABC-OH has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the development of targeted drug delivery systems, particularly in the synthesis of ADCs
Medicine: Utilized in the design of targeted cancer therapies, where the compound helps deliver cytotoxic drugs specifically to cancer cells
Industry: Applied in the production of advanced materials and nanotechnology, where its unique properties are leveraged for various applications
Mécanisme D'action
Azide-PEG1-Val-Cit-PABC-OH exerts its effects through the specific cleavage of the Val-Cit-PABC linker by cathepsin B. This enzyme is predominantly found in lysosomes, ensuring that the drug payload is released only within the target cells. The azide group allows for efficient conjugation with other molecules through click chemistry, facilitating the targeted delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG1-Val-Cit-PABC-PNP: Another cleavable linker used in ADC synthesis, with similar properties and applications
Azido-PEG1-Val-Cit-PAB-OH: A related compound with a similar structure, used in the synthesis of ADCs
Uniqueness
Azide-PEG1-Val-Cit-PABC-OH stands out due to its high specificity for cathepsin B cleavage and its efficient conjugation capabilities through click chemistry. These properties make it a valuable tool in the development of targeted drug delivery systems and advanced materials .
Propriétés
Formule moléculaire |
C23H36N8O6 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20?/m0/s1 |
Clé InChI |
BDMOXMNQSIHXBI-LROBGIAVSA-N |
SMILES isomérique |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















